2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde is a chemical compound characterized by a benzaldehyde core substituted with a trifluoromethyl group and a pyrrolidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)benzaldehyde, undergoes bromination to introduce a bromine atom at the ortho position.
Nucleophilic Substitution: The brominated compound is then treated with pyrrolidine in the presence of a base, leading to the substitution of the bromine atom with the pyrrolidin-1-yl group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Carboxylic Acids: Resulting from the oxidation of the aldehyde group.
Reduced Trifluoromethyl Compounds: Resulting from the reduction of the trifluoromethyl group.
Substituted Pyrrolidin-1-yl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Similar in structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzaldehyde: Similar but lacks the pyrrolidin-1-yl group.
Uniqueness: 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of the trifluoromethyl group and the pyrrolidin-1-yl group, which can impart distinct chemical and biological properties compared to its similar compounds.
Biological Activity
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is common in many bioactive molecules.
- Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability, potentially improving drug-target interactions.
- Benzaldehyde Moiety : The aldehyde functional group can participate in various chemical reactions, making it a versatile building block in organic synthesis.
The molecular formula of this compound is with a molecular weight of approximately 253.23 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step procedures that optimize reaction conditions for high yields and purity. Common methods include the reaction of pyrrolidine with trifluoromethyl-substituted benzaldehydes under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures.
Interaction Studies
Research indicates that compounds with similar structures to this compound exhibit significant interactions with various biological targets, including:
- Neurotransmitter Receptors : Compounds in this class may modulate neurotransmitter systems, impacting conditions such as anxiety and depression.
- Enzymes in Metabolic Pathways : The compound may inhibit or activate specific enzymes, influencing metabolic disorders.
Case Studies and Findings
Recent studies have focused on the biological profiling of derivatives based on this compound. For instance:
- Anticancer Activity : Similar compounds have shown potential as anticancer agents by disrupting tubulin polymerization, which is crucial for cell division .
- Antimicrobial Properties : Some derivatives exhibit activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Structure-Activity Relationship (SAR)
The unique combination of the pyrrolidine ring and the para-trifluoromethyl-substituted benzaldehyde enhances the reactivity and biological activity compared to structurally similar compounds. The following table summarizes some related compounds and their key features:
Compound Name | Key Features |
---|---|
2-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde | Similar structure; different trifluoromethyl position |
4-(Trifluoromethyl)pyridine | Contains trifluoromethyl group; lacks pyrrolidine moiety |
N-Methylpyrrolidine | Contains pyrrolidine ring; no aldehyde or trifluoromethyl groups |
Potential Applications
Given its unique structure, this compound has several potential applications:
- Medicinal Chemistry : As a lead compound for developing new therapeutics targeting neurological disorders or cancer.
- Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules with desired biological activities.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-4-(trifluoromethyl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-4-3-9(8-17)11(7-10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTZMZPCTMQJLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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